Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate
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Description
Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C9H11NO3S and its molecular weight is 213.251. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate is a thiazole derivative . Thiazole derivatives have been found to target bacterial enzymes that catalyze the reaction of peptidoglycan synthesis . Peptidoglycan is a key element for bacterial cell walls . By targeting this ligase enzyme, the integrity of the bacterial cell can be dismantled, ultimately resulting in bacterial cell death .
Mode of Action
The compound interacts with its targets by binding to the bacterial enzyme responsible for peptidoglycan synthesis . This binding inhibits the enzyme’s function, disrupting the synthesis of peptidoglycan and thereby compromising the structural integrity of the bacterial cell wall .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway . By inhibiting the enzyme responsible for this process, the compound disrupts the formation of the bacterial cell wall, leading to cell death .
Result of Action
The primary result of the action of this compound is the death of bacterial cells . By inhibiting the enzyme responsible for peptidoglycan synthesis, the compound disrupts the formation of the bacterial cell wall, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature. For example, the compound has been studied as a corrosion inhibitor for an aluminum alloy in a hydrochloric acid solution, and its efficiency increased with the increase in inhibitor concentration and temperature .
Biochemical Analysis
Cellular Effects
Thiazole derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-4-13-9(12)7-8(5(2)11)14-6(3)10-7/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQVERUSRNPGSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679357 |
Source
|
Record name | Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-29-9 |
Source
|
Record name | Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.